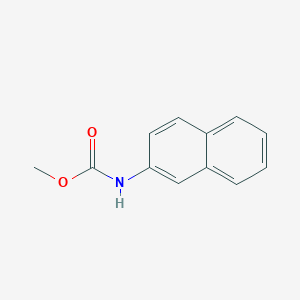

methyl 2-naphthylcarbamate

Description

Methyl 2-naphthylcarbamate (CAS: Not explicitly provided; IUPAC: methyl naphthalen-2-ylcarbamate) is a carbamate derivative characterized by a naphthalene ring substituted at the 2-position with a methyl carbamate group (–O(CO)NHCH₃). This compound is synthesized via carbamoylation of 2-naphthol using methyl isocyanate or related reagents under controlled conditions . Its structural features—a rigid naphthalene core and a polar carbamate group—impart unique physicochemical properties, including moderate lipophilicity and stability under physiological conditions.

Properties

IUPAC Name |

methyl N-naphthalen-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)13-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLZMQAKPRPVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2-naphthylcarbamate belongs to a broader class of aromatic carbamates. Key comparisons are summarized below:

Key Findings from Comparative Studies

Lipophilicity and Bioactivity

- The trifluoroethyl group in 2,2,2-Trifluoroethyl 1-naphthylcarbamate significantly increases lipophilicity (logP ~3.5 vs. ~2.8 for this compound), enhancing its antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) .

- Ethyl vs. Methyl Carbamates : Ethyl derivatives (e.g., Ethyl N-(3-nitro-5-oxo-naphthalen-2-yl)carbamate) exhibit faster hydrolysis rates due to reduced steric hindrance, making them suitable for prodrug applications .

Positional Isomerism

- 1-Naphthyl vs. 2-Naphthyl Substitution : 1-Naphthylcarbamates (e.g., 2,2,2-Trifluoroethyl 1-naphthylcarbamate) show altered electronic properties, with red-shifted UV spectra compared to 2-naphthyl analogs . Bioactivity differences are under investigation.

Functional Group Interactions

- Nitro and Hydroxy Groups : Compounds like Ethyl N-(3-nitro-5-oxo-naphthalen-2-yl)carbamate demonstrate unique reactivity in nitroreductase-mediated activation, a property absent in this compound .

- Dual Carbamate Groups : Cholic acid derivatives with both 2-naphthylcarbamate and 3,5-dinitrophenylcarbamate groups exhibit complex conformational behavior, influencing their interactions with biomacromolecules .

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing methyl 2-naphthylcarbamate with high purity?

- Methodological Answer : The synthesis typically involves reacting 2-naphthylamine with methyl chloroformate under basic conditions (e.g., in the presence of sodium bicarbonate). Purification is achieved via recrystallization using ethanol or column chromatography with a silica gel stationary phase. Characterization should include NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm esterification and FT-IR to verify carbamate bond formation . For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations explicitly .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization is preferred for volatile derivatives, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for non-volatile samples. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma or liver homogenates) to ensure accuracy (85–115%) and precision (RSD < 10%) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers design toxicity studies for this compound?

- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 408 (90-day subchronic toxicity). Use rodent models (e.g., Sprague-Dawley rats) with dose ranges derived from preliminary LD50 studies. Include endpoints like hematological parameters, organ weights, and histopathology. For in vitro assays, use HepG2 cells to assess hepatotoxicity via MTT assays and comet tests for genotoxicity .

Advanced Research Questions

Q. How can contradictory data between in vitro genotoxicity and in vivo carcinogenicity studies be resolved?

- Methodological Answer : Conduct metabolic profiling using liver microsomes to identify active metabolites that may explain discrepancies. Compare dose-response curves across models: low-dose in vitro genotoxicity (e.g., Ames test) vs. high-dose in vivo tumorigenicity. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and identify threshold effects .

Q. What experimental strategies are effective for studying this compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Perform competitive inhibition assays with CYP-specific substrates (e.g., CYP3A4 with midazolam). Use fluorescence-based assays or LC-MS/MS to quantify metabolite formation rates. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and active site interactions. Validate findings using hepatic microsomes from human donors .

Q. How should researchers assess environmental persistence and degradation pathways of this compound?

- Methodological Answer : Conduct hydrolysis studies at varying pH levels (pH 3–9) and monitor degradation via HPLC-UV. For photolysis, expose aqueous solutions to UV light (λ = 254 nm) and quantify breakdown products using high-resolution mass spectrometry (HRMS). Use soil microcosms to evaluate microbial degradation under aerobic/anaerobic conditions, with <sup>14</sup>C-labeled compound tracing for mineralization rates .

Q. What statistical approaches are optimal for interpreting dose-response relationships in this compound toxicity data?

- Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software to estimate lower confidence limits (BMDL) for adverse effects. Use multivariate regression to adjust for covariates like body weight and sex. For non-linear trends, employ Hill equation modeling or threshold logistic regression. Report confidence intervals and p-values for all parameters .

Q. How can researchers identify knowledge gaps in this compound’s mechanistic toxicology?

- Methodological Answer : Perform systematic reviews using PubMed/Scopus with MeSH terms like "carbamates/toxicity" and "naphthalenes/metabolism." Prioritize gaps using the ATSDR’s Substance-Specific Data Needs framework, focusing on understudied endpoints like epigenetic modifications (e.g., DNA methylation assays) or endocrine disruption (e.g., ER/AR reporter gene assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.